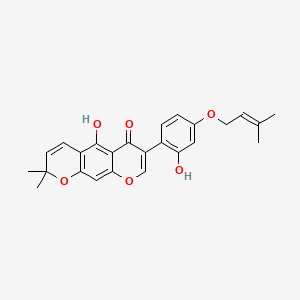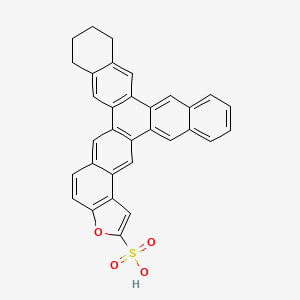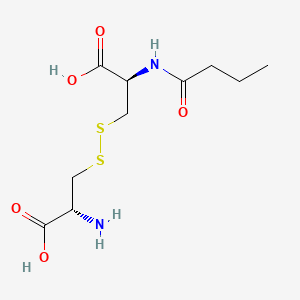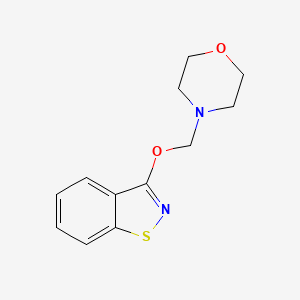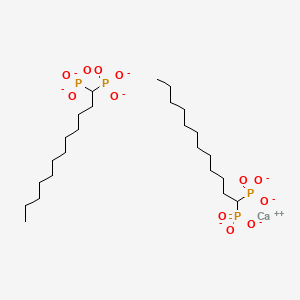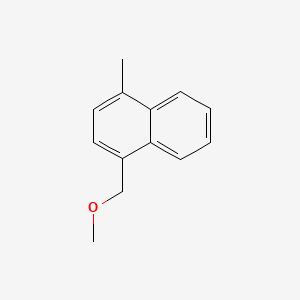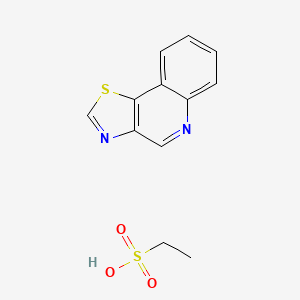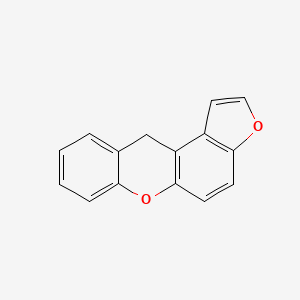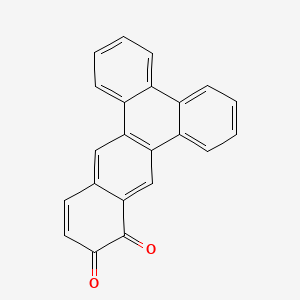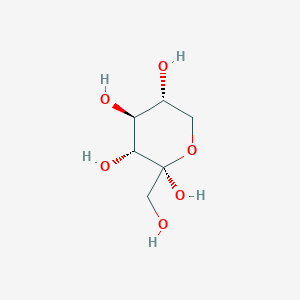
alpha-D-sorbopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-sorbopyranose: is a monosaccharide with the molecular formula C6H12O6 . It is a ketohexose, meaning it contains six carbon atoms and a ketone functional group. This compound is a stereoisomer of D-sorbose, specifically in the pyranose form with an alpha-configuration at the anomeric center .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-D-sorbopyranose can be synthesized through various methods. One common approach involves the use of D-xylose as the starting material. The absolute configuration of the compound is determined by the stereochemistry at the anomeric position . Another method involves the treatment of DL-sorbose with anhydrous hydrogen fluoride, which yields this compound along with other products .
Industrial Production Methods: Industrial production of this compound is less common, but it can be derived from the bioconversion of D-glucitol by specific strains of Pseudomonas . This method is advantageous due to its potential for large-scale production and the use of renewable resources.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-sorbopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the ketone functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can oxidize this compound to produce corresponding acids.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the ketone group to form alcohols.
Substitution: Reactions with halogens or other electrophiles can lead to substitution at the hydroxyl groups.
Major Products:
Oxidation: Produces sorbic acid or other carboxylic acids.
Reduction: Results in the formation of sorbitol or other sugar alcohols.
Substitution: Leads to halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Alpha-D-sorbopyranose has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of alpha-D-sorbopyranose involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in carbohydrate metabolism, such as aldose reductase and hexokinase. These interactions facilitate the conversion of this compound into other metabolites, which participate in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Alpha-L-sorbopyranose: An enantiomer of alpha-D-sorbopyranose with similar chemical properties but different biological activities.
D-fructopyranose: Another ketohexose with a different configuration at the anomeric center.
D-glucopyranose: A related hexose with an aldehyde functional group instead of a ketone.
Uniqueness: this compound is unique due to its specific stereochemistry and its role as a ketohexose. Its distinct configuration at the anomeric center and its ability to participate in various biochemical pathways make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
41847-56-7 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1 |
InChI-Schlüssel |
LKDRXBCSQODPBY-MOJAZDJTSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


